Daglutril's Distinct Dual NEP/ECE Inhibition Profile Versus Other Vasopeptidase Inhibitors
Unlike omapatrilat (dual NEP/ACE inhibitor) and candoxatril (pure NEP inhibitor), Daglutril uniquely combines NEP inhibition with ECE inhibition. This dual mechanism is designed to simultaneously increase beneficial natriuretic peptides (via NEP inhibition) and decrease the production of the potent vasoconstrictor endothelin-1 (via ECE inhibition) [1]. In contrast, pure NEP inhibitors like candoxatril can paradoxically increase plasma endothelin-1 [2], and NEP/ACE inhibitors like omapatrilat carry a risk of angioedema due to bradykinin accumulation [3].
| Evidence Dimension | Enzyme Inhibition Profile |
|---|---|
| Target Compound Data | Dual NEP/ECE inhibition |
| Comparator Or Baseline | Omapatrilat: Dual NEP/ACE inhibition; Candoxatril: Pure NEP inhibition |
| Quantified Difference | Qualitative difference in targeted pathways; no direct quantitative comparison available. |
| Conditions | Based on pharmacological mechanism of action |
Why This Matters
This unique dual-target profile may avoid the ET-1 elevation seen with pure NEP inhibitors and the angioedema risk associated with ACE inhibition, making Daglutril a mechanistically distinct candidate for research in hypertension and heart failure.
- [1] Zanchi A, Maillard M, Burnier M. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Int J Mol Sci. 2019;20(11):2629. View Source
- [2] Ando S, et al. Candoxatril increases plasma ET-1 concentrations. J Hypertens. 1995. View Source
- [3] Kostis JB, et al. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial. Am J Hypertens. 2004;17(2):103-11. View Source
